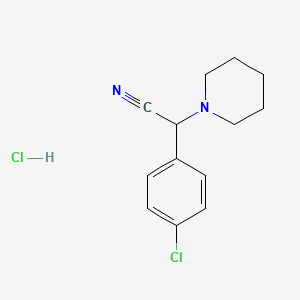

2-(4-Chlorophenyl)-2-(piperidin-1-yl)acetonitrile hydrochloride

説明

特性

IUPAC Name |

2-(4-chlorophenyl)-2-piperidin-1-ylacetonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2.ClH/c14-12-6-4-11(5-7-12)13(10-15)16-8-2-1-3-9-16;/h4-7,13H,1-3,8-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFUNKLXNEJMLON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(C#N)C2=CC=C(C=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Alkylation of 2-(4-Chlorophenyl)acetonitrile with Piperidine

A common approach involves the alkylation of 2-(4-chlorophenyl)acetonitrile with piperidine under basic or neutral conditions, followed by conversion to the hydrochloride salt.

Step 1: Formation of 2-(4-chlorophenyl)acetonitrile

This intermediate can be prepared by classical methods such as the cyanomethylation of 4-chlorobenzyl derivatives or via condensation reactions involving 4-chlorobenzaldehyde and cyanide sources.

Step 2: Nucleophilic substitution with piperidine

The nitrile carbon adjacent to the chlorophenyl group is activated for nucleophilic attack by the piperidine nitrogen. This reaction is typically conducted in polar aprotic solvents (e.g., dimethylformamide, acetonitrile) at moderate temperatures (60–90 °C) for 2–3 hours.

Step 3: Formation of hydrochloride salt

After completion of the alkylation, the free base is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol, ether) to precipitate the hydrochloride salt, improving compound stability and handling.

Alternative Synthetic Routes from Pyridazinone Derivatives (Related Analogues)

While direct preparation methods for this compound are limited in the literature, analogues with similar structural motifs have been synthesized via alkylation of hydroxypyridazinone intermediates with piperidine derivatives. These methods provide insights into possible synthetic adaptations:

Cyclization of phenylhydrazine derivatives with maleic anhydride to form pyridazinone cores.

Alkylation of hydroxypyridazinone intermediates with haloalkylpiperidines under basic conditions to introduce the piperidinyl side chain.

Yield optimization through control of reaction time (140–180 minutes), temperature (60–80 °C), and solvent extraction protocols.

These methods highlight the importance of reaction monitoring by thin-layer chromatography and purification by extraction and drying agents such as anhydrous sodium sulfate to obtain high-purity intermediates.

Reaction Conditions and Optimization

The preparation of this compound benefits from careful optimization of reaction parameters:

| Parameter | Optimal Range/Condition | Notes |

|---|---|---|

| Reaction Temperature | 60–90 °C | Ensures completion without decomposition |

| Reaction Time | 140–180 minutes | Monitored by thin-layer chromatography |

| Solvent | Polar aprotic (e.g., DMF, EA) | Facilitates nucleophilic substitution |

| Drying Agent | Anhydrous Na2SO4 | Removes residual water post-extraction |

| Extraction Solvent | Ethyl acetate (EA) | Efficient organic phase extraction |

| Salt Formation | HCl in ethanol or ether | Precipitates hydrochloride salt |

Purification and Characterization

Purification is typically achieved by liquid-liquid extraction, drying over anhydrous sodium sulfate, filtration, and solvent evaporation or spin-drying to yield the oily or crystalline product.

Characterization includes thin-layer chromatography (TLC) for reaction monitoring and nuclear magnetic resonance (NMR) spectroscopy to confirm the structure. For example, 1H NMR spectra show characteristic singlets and doublets corresponding to the methylene protons adjacent to the nitrile and aromatic protons of the chlorophenyl group.

Research Findings and Yields

From patent literature and related synthetic reports, yields for intermediates and final products are generally high, ranging from 78% to 90%, depending on exact conditions and scale:

| Embodiment | Starting Material (g) | Reaction Temp (°C) | Reaction Time (min) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 56 | 60 | 170 | 87.5 | TLC confirmed completion |

| 2 | 84 | 80 | 160 | 89.8 | Optimized temperature |

| 3 | 70 | 60 | 140 | 78.2 | Slightly lower yield |

| 6 | 98 | 60 | 180 | Not specified | Extended reaction time |

These data indicate that moderate heating and controlled reaction times favor high yield and purity.

Summary Table of Preparation Method Parameters

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Preparation of nitrile intermediate | 4-chlorobenzyl derivatives + cyanide source | 2-(4-chlorophenyl)acetonitrile |

| Alkylation | Piperidine, DMF or EA, 60–90 °C, 2–3 h | 2-(4-chlorophenyl)-2-(piperidin-1-yl)acetonitrile (free base) |

| Salt formation | HCl in ethanol/ether, precipitation | Hydrochloride salt form |

| Purification | Extraction with ethyl acetate, drying agent | Pure compound ready for use |

化学反応の分析

Types of Reactions

2-(4-Chlorophenyl)-2-(piperidin-1-yl)acetonitrile hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Conversion to amines.

Substitution: Formation of substituted derivatives with various functional groups.

科学的研究の応用

Overview

2-(4-Chlorophenyl)-2-(piperidin-1-yl)acetonitrile hydrochloride is a synthetic compound of significant interest in various scientific fields. This compound, characterized by its piperidine ring and chlorophenyl group, has potential applications in chemistry, biology, and medicine. Its unique structure allows it to interact with biological systems and serve as an intermediate in organic synthesis.

Chemical Synthesis

The compound is widely used as an intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including:

- Oxidation : Conversion to oxides or hydroxylated derivatives.

- Reduction : Transformation of the nitrile group into amines.

- Substitution : Participation in nucleophilic substitution reactions with amines or thiols under basic conditions.

These reactions are crucial for developing new compounds with desired properties.

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties : Studies have shown that related piperidine derivatives possess significant antimicrobial activity against bacterial strains such as Salmonella typhi and Staphylococcus aureus .

- Neurotransmitter Modulation : The compound may interact with neurotransmitter systems, potentially influencing mood and cognition, similar to other piperidine derivatives known for their pharmacological effects .

Medicinal Chemistry

The compound is investigated for its therapeutic potential, particularly in drug development. It may serve as a precursor for synthesizing novel pharmaceuticals targeting specific diseases or conditions. Its interactions with molecular targets can lead to the modulation of biological pathways, suggesting possible applications in treating neurological disorders or infections.

Industrial Applications

In industry, this compound is utilized in producing specialty chemicals and materials. Its unique chemical properties allow it to be employed in various formulations and processes within the chemical manufacturing sector.

作用機序

The mechanism of action of 2-(4-Chlorophenyl)-2-(piperidin-1-yl)acetonitrile hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues: Piperidine vs. Piperazine Derivatives

The substitution of piperidine (one nitrogen) with piperazine (two nitrogens) in related compounds significantly alters physicochemical and pharmacological properties. For example:

- Piperazine vs. Piperidine: Piperazine’s additional nitrogen increases hydrogen-bonding capacity, improving water solubility and receptor interaction. Cetirizine’s piperazine moiety contributes to its potent antihistamine activity . In contrast, piperidine-containing compounds like the target molecule may exhibit enhanced lipophilicity, favoring blood-brain barrier penetration, as seen in rimonabant (a cannabinoid receptor antagonist) .

Functional Group Variations: Acetonitrile vs. Acetamide/Acetic Acid

The acetonitrile group in the target compound differs from acetamide or carboxylic acid derivatives in analogs, impacting reactivity and bioavailability:

- It may also serve as a metabolic precursor to amines or carboxylic acids.

- Acetic Acid/Carboxylates : Cetirizine’s carboxylate group enhances solubility and ionic interactions with receptors, critical for its antihistamine efficacy .

- Acetamide : Balances polarity and metabolic stability, often seen in CNS-targeting drugs due to improved bioavailability .

Physicochemical and Commercial Considerations

- Salt Forms : The hydrochloride salt (target compound) versus dihydrochloride (Cetirizine) affects solubility and dosing. Dihydrochloride salts generally offer higher solubility but require adjusted formulation .

- Market Data : Acetonitrile-containing compounds, such as those in , are widely used as intermediates in pharmaceuticals, reflecting industrial relevance .

Comparative Data Table

生物活性

Overview

2-(4-Chlorophenyl)-2-(piperidin-1-yl)acetonitrile hydrochloride is a synthetic compound belonging to the class of nitriles, characterized by its piperidine ring and chlorophenyl group. This compound has garnered attention in various fields of biological and medicinal chemistry due to its potential therapeutic applications and biological activities.

- IUPAC Name : 2-(4-chlorophenyl)-2-piperidin-1-ylacetonitrile; hydrochloride

- Molecular Formula : C13H15ClN2

- CAS Number : 1440535-62-5

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including receptors and enzymes. These interactions can modulate various biological pathways, leading to a range of pharmacological effects. The compound is hypothesized to influence neurotransmitter systems and may exhibit properties similar to those of other piperidine derivatives, which are known for their diverse biological activities.

Antimicrobial Activity

Research indicates that compounds with piperidine structures, including this compound, often display significant antimicrobial properties. For instance, studies have shown that related piperidine derivatives exhibit moderate to strong activity against various bacterial strains, including Salmonella typhi and Staphylococcus aureus .

Anticancer Potential

The compound has been investigated for its anticancer properties. A study demonstrated that related compounds showed selective activity against certain cancer cell lines, indicating potential for development as anticancer agents . The mechanism may involve inhibition of specific enzymes or pathways that are critical for cancer cell proliferation.

Enzyme Inhibition

Enzyme inhibition studies have shown that piperidine derivatives can act as effective inhibitors of acetylcholinesterase (AChE), which is significant for treating neurodegenerative diseases . The inhibition of AChE leads to increased levels of acetylcholine in synaptic clefts, potentially enhancing cognitive function.

Research Findings and Case Studies

Q & A

Basic Research Questions

Q. What are the validated analytical methods for quantifying 2-(4-Chlorophenyl)-2-(piperidin-1-yl)acetonitrile hydrochloride in complex matrices (e.g., biological samples or drug formulations)?

- Methodology : Reverse-phase HPLC with UV detection (λ = 254 nm) is commonly used. A validated method employs a C18 column, mobile phase of acetonitrile:phosphate buffer (pH 3.0, 70:30 v/v), and a flow rate of 1.0 mL/min. Calibration curves show linearity (R² > 0.999) in the 0.1–50 µg/mL range . For impurity profiling, pharmacopeial standards (e.g., EP Reference Standards) are recommended to ensure specificity .

Q. How is the compound synthesized, and what are the critical parameters affecting yield and purity?

- Synthesis : The compound is synthesized via nucleophilic substitution of 4-chlorophenylacetonitrile with piperidine in anhydrous dichloromethane under basic conditions (NaOH). Key parameters include:

- Reaction temperature (20–25°C to minimize byproducts).

- Stoichiometric excess of piperidine (1.2–1.5 eq).

- Post-synthesis purification via recrystallization from ethanol/water (yield: 75–85%, purity > 98% by HPLC) .

Q. What spectroscopic techniques are optimal for structural confirmation?

- Techniques :

- 1H/13C NMR : Peaks at δ 7.4–7.6 ppm (aromatic protons), δ 3.2–3.5 ppm (piperidine CH2), and δ 2.8–3.0 ppm (acetonitrile CH) confirm the structure .

- FT-IR : Absorbance at ~2240 cm⁻¹ (C≡N stretch) and 1600 cm⁻¹ (C-Cl aromatic) .

Advanced Research Questions

Q. How do stability studies under stress conditions (e.g., heat, light, pH) inform degradation pathways?

- Approach : Accelerated stability testing (40°C/75% RH for 6 months) reveals hydrolysis of the nitrile group to an amide under acidic conditions (pH < 3) and photodegradation via C-Cl bond cleavage. LC-MS identifies major degradation products, including 2-(piperidin-1-yl)acetonitrile and 4-chlorobenzoic acid .

Q. What strategies resolve contradictions in reported receptor binding affinities (e.g., histamine H1 vs. muscarinic receptors)?

- Analysis :

- In vitro assays : Radioligand displacement assays (e.g., [3H]-pyrilamine for H1 receptors) show IC50 = 12 nM, while muscarinic receptor binding (IC50 > 1 µM) is negligible. Contradictions may arise from assay conditions (e.g., buffer ionic strength) or metabolite interference .

- Molecular docking : The 4-chlorophenyl group aligns with hydrophobic pockets in H1 receptors but clashes with muscarinic receptor residues .

Q. How can impurity profiles be correlated with synthetic intermediates or process-related contaminants?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。